
STO-609-Acetat
Übersicht
Beschreibung
STO-609-Acetat ist ein selektiver, zellgängiger Inhibitor der Calcium/Calmodulin-abhängigen Proteinkinasekinase. Es ist bekannt für seine Fähigkeit, die Aktivitäten von rekombinanten Isoformen der Calcium/Calmodulin-abhängigen Proteinkinasekinase alpha und der Calcium/Calmodulin-abhängigen Proteinkinasekinase beta zu hemmen. Diese Verbindung wird aufgrund ihrer Spezifität und Wirksamkeit bei der Hemmung dieser Kinasen in der wissenschaftlichen Forschung häufig eingesetzt .
Wissenschaftliche Forschungsanwendungen
Cancer Research
STO-609 has shown promise in inhibiting the growth of various cancer cell lines, particularly hepatocellular carcinoma (HCC). Studies indicate that CaMKK2 expression is significantly upregulated in HCC, correlating with poor patient survival rates. Pharmacological inhibition using STO-609 has been demonstrated to impair tumorigenicity in vivo and regress hepatic tumor burden in mouse models .
Case Study : In a study involving a carcinogen-induced HCC mouse model, treatment with STO-609 resulted in a marked reduction in tumor size and improved survival outcomes, highlighting its potential as a therapeutic agent against liver cancer .
Metabolic Disorders
Research has indicated that STO-609 can confer protection against non-alcoholic fatty liver disease (NAFLD). In mouse models, inhibition of CaMKK2 by STO-609 reversed hepatic steatosis and improved metabolic profiles . The compound's ability to modulate insulin signaling pathways makes it a candidate for further exploration in metabolic disease treatments.
Data Table: Effects of STO-609 on NAFLD Models
Treatment | Model Type | Outcome |
---|---|---|
STO-609 | Mouse Model | Reduced hepatic steatosis |
Control | Mouse Model | Persistent steatosis |
Bone Health
Recent studies have explored the role of CaMKK2 in bone metabolism. Inhibition of this kinase using STO-609 has been shown to stimulate new bone formation and reverse age-associated bone loss in mice. This suggests that targeting CaMKK2 could be an effective strategy for treating osteoporosis .
Case Study : A six-week treatment regimen with STO-609 in aged mice resulted in significant increases in trabecular bone volume and strength compared to control groups .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 is primarily distributed to the liver, with detectable levels also found in the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity profiles across various tissues, making it suitable for experimental use .
Wirkmechanismus
Target of Action
STO-609 acetate is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . The primary targets of STO-609 acetate are the isoforms of CaM-KK, specifically CaM-KKα and CaM-KKβ .
Mode of Action
STO-609 acetate competes for the ATP-binding site, inhibiting the activities of recombinant CaM-KKα and CaM-KKβ . It displays high selectivity for CaM-KK, with Ki values of 80 and 15 ng/mL for inhibition of CaM-KKα and CaM-KKβ respectively .
Biochemical Pathways
STO-609 acetate affects the Ca2+/calmodulin-dependent protein kinase pathway . This pathway involves a cascade of reactions initiated by CaM-KK, which activates downstream proteins such as CaMKI, CaMKIV, and AMPK . By inhibiting CaM-KK, STO-609 acetate disrupts this cascade, affecting various cellular processes.
Pharmacokinetics
The pharmacokinetics of STO-609 acetate have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described . .
Result of Action
The inhibition of CaM-KK by STO-609 acetate has several molecular and cellular effects. It has been shown to inhibit AMP-activated protein kinase kinase (AMPKK) activity in HeLa cell lysates . In addition, STO-609 treatment has been shown to confer protection against non-alcoholic fatty liver disease .
Action Environment
The action of STO-609 acetate can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is soluble to 45 mM in 100mM NaOH and to 10 mM in DMSO with sonication . .
Biochemische Analyse
Biochemical Properties
STO-609 acetate plays a significant role in biochemical reactions by inhibiting CaM-KK. It competes for the ATP-binding site . The compound interacts with enzymes such as CaM-KKα and CaM-KKβ, and the nature of these interactions is inhibitory .
Cellular Effects
STO-609 acetate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. For instance, it reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .
Molecular Mechanism
The molecular mechanism of action of STO-609 acetate involves its binding interactions with biomolecules and its role in enzyme inhibition. It competes for the ATP-binding site, thereby inhibiting the activities of CaM-KKα and CaM-KKβ .
Vorbereitungsmethoden
Die Synthese von STO-609-Acetat beinhaltet die Herstellung von 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolin-3-Carbonsäure, die anschließend in ihre Acetatform umgewandelt wird. Der Syntheseweg umfasst typischerweise folgende Schritte:
Bildung des Benzimidazol-Kerns: Dies beinhaltet die Kondensation geeigneter aromatischer Amine mit Carbonsäuren oder ihren Derivaten.
Cyclisierung: Das Zwischenprodukt wird cyclisiert, um die Benzimidazo[2,1-a]benz[de]isoquinolin-Struktur zu bilden.
Oxidation: Die resultierende Verbindung wird oxidiert, um die Ketogruppe an der 7-Position einzuführen.
Acetylierung: Schließlich wird die Verbindung acetyliert, um this compound zu bilden.
Analyse Chemischer Reaktionen
STO-609-Acetat unterliegt hauptsächlich Reaktionen, die typisch für Benzimidazol-Derivate sind. Dazu gehören:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Ketogruppe zu modifizieren.
Substitution: Die aromatischen Ringe in der Struktur können elektrophile Substitutionsreaktionen eingehen.
Acetylierung und Deacetylierung: Die Acetylgruppe kann unter geeigneten Bedingungen eingeführt oder entfernt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Acetylierungsmittel wie Essigsäureanhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
STO-609-Acetat ist einzigartig in seiner hohen Selektivität für die Calcium/Calmodulin-abhängige Proteinkinasekinase. Ähnliche Verbindungen umfassen:
KN-93: Ein weiterer Inhibitor der Calcium/Calmodulin-abhängigen Proteinkinasekinase, jedoch mit geringerer Selektivität im Vergleich zu this compound.
W-7: Ein Calmodulin-Antagonist, der auch die Calcium/Calmodulin-abhängige Proteinkinasekinase hemmt, aber breitere Auswirkungen auf andere Calmodulin-abhängige Prozesse hat.
Calmidazolium: Ein potenter Inhibitor von Calmodulin, der eine Vielzahl von Calmodulin-abhängigen Enzymen beeinflusst.
This compound zeichnet sich durch seine Spezifität und Wirksamkeit bei der Hemmung der Calcium/Calmodulin-abhängigen Proteinkinasekinase aus, was es zu einem wertvollen Werkzeug in der Forschung macht.
Biologische Aktivität
STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is primarily recognized for its role in modulating various biological processes by inhibiting CaM-KKα and CaM-KKβ isoforms. This compound has garnered significant attention in research due to its potential therapeutic applications, particularly in metabolic and neurodegenerative diseases.
- Chemical Name: 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate
- CAS Number: 1173022-21-3
- Purity: ≥98% .
STO-609 functions by competing for the ATP-binding site of CaM-KK, exhibiting Ki values of 80 ng/mL for CaM-KKα and 15 ng/mL for CaM-KKβ. It demonstrates over 80-fold selectivity against other kinases such as CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .
Selectivity and Inhibition Profile
Kinase | Ki Value (ng/mL) |
---|---|
CaM-KKα | 80 |
CaM-KKβ | 15 |
CaMK1 | >6400 |
CaMK2 | >6400 |
CaMK4 | >6400 |
MLCK | >6400 |
PKA | >6400 |
PKC | >6400 |
p42 MAPK | >6400 |
This selectivity makes STO-609 a valuable tool for studying the physiological roles of CaM-KK in various cellular contexts.
In Vitro Studies
STO-609 has been shown to significantly inhibit the activity of recombinant CaM-KKα and CaM-KKβ isoforms. In HeLa cell lysates, it inhibits AMP-activated protein kinase kinase (AMPKK) activity with an IC50 of approximately 20 ng/mL . The compound also suppresses the calcium-induced activation of downstream CaM kinases in a dose-dependent manner.
In Vivo Studies
Research indicates that STO-609 administration can confer protection against non-alcoholic fatty liver disease (NAFLD) in mouse models. The compound was shown to reverse hepatic steatosis and improve metabolic parameters related to insulin resistance . Additionally, studies have demonstrated that it can reduce infarct volume in models of cerebral ischemia when administered intracerebroventricularly .
Case Studies
- Non-Alcoholic Fatty Liver Disease:
- Cerebral Ischemia:
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 primarily targets the liver while also distributing to the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity at concentrations up to 10 µg/mL without affecting cellular viability .
Metabolism
STO-609 is metabolized by CYP1A2 among other cytochrome P450 enzymes, leading to several mono-hydroxylated byproducts. Understanding its metabolic pathways is crucial for evaluating its pharmacological profiles and potential drug interactions .
Eigenschaften
IUPAC Name |
acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRSTFUVBWNELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.